methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 2502298-71-5
Cat. No.: VC11863751
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2502298-71-5 |
|---|---|
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | methyl 1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3S/c1-14-9-7-5-4-6-8(9)11(15)10(12(14)18-3)13(16)17-2/h4-7H,1-3H3 |
| Standard InChI Key | BFWGWLWCJRUYLU-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC |
Introduction
Key Findings
Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetically derived quinoline derivative with a methylsulfanyl group at position 2, a methyl ester at position 3, and a 4-oxo-1,4-dihydroquinoline backbone. Its structural complexity and regioselective synthesis make it a subject of interest in medicinal chemistry, particularly for antiviral and antibacterial applications. Recent studies highlight its potential as an inhibitor of Hepatitis B Virus (HBV) replication, supported by molecular docking simulations and in vitro validation .
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound is systematically named methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₃NO₃S). Its molecular weight is 283.32 g/mol, with the following key features :
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Quinoline core: A bicyclic structure fused from a benzene ring and a pyridine ring.
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Substituents:
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1-Methyl group: Introduced via N-alkylation.
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2-Methylsulfanyl group: Resulting from S-methylation.
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3-Carboxylate ester: A methyl ester at position 3.
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4-Ketone group: Central to the 1,4-dihydroquinoline system.
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Synthesis and Regioselectivity
Synthetic Pathway
The compound is synthesized via consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (precursor 2) using methyl iodide (CH₃I) :
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S-Methylation:
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Precursor 2 reacts with CH₃I in dimethylformamide (DMF) at 50°C for 1 hour.
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Yields methyl 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylate (3) with >80% purity.
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N- or O-Methylation:
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | CH₃I, DMF, 50°C, 1 h | Compound 3 (S-methyl) | >80% |
| 2 | CH₃I, NaH/K₂CO₃, DMF, 50°C, 18 h | Compound 5 (N-methyl) | 20–30% |
Mechanistic Insights
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Steric hindrance: The methylsulfanyl group at position 2 shields the nitrogen atom, favoring O-methylation .
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Electronic effects: The anion of 3 exhibits comparable negative charge density at N1 and O4, but steric factors dominate regioselectivity .
Structural Characterization
¹H-NMR (300 MHz, CDCl₃) :
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δ 4.11 ppm: Singlet (3H, N–CH₃).
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δ 3.79 ppm: Singlet (3H, COOCH₃).
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δ 2.54 ppm: Singlet (3H, S–CH₃).
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Aromatic protons: δ 7.58–8.10 ppm (multiplets).
¹³C-NMR (125 MHz, CDCl₃) :
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δ 167.6 ppm: Carbonyl (C=O, ester).
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δ 160.7 ppm: Ketone (C=O, position 4).
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δ 15.6 ppm: S–CH₃.
X-Ray Crystallography
Single-crystal analysis confirms:
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Planar quinoline ring: Dihedral angle <5° between benzene and pyridine rings.
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Hydrogen bonding: O4–H⋯O=C (ester) stabilizes the 1,4-dihydroquinoline tautomer .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| logP (Partition coeff.) | 2.87 |
| Water solubility (LogS) | -4.42 (poorly soluble) |
| Polar surface area | 67.86 Ų |
| Rotatable bonds | 8 |
Biological Activity and Applications
Antiviral Activity Against HBV
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